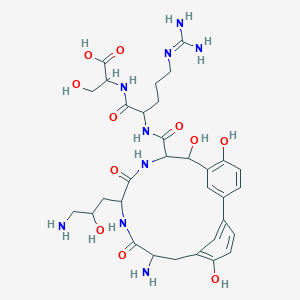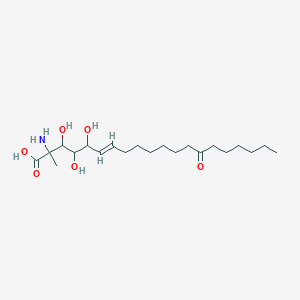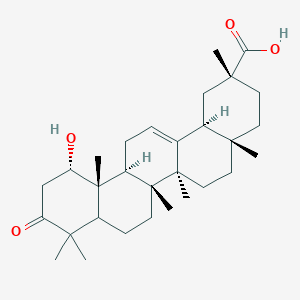![molecular formula C27H58NO5P B234211 (2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 144260-36-6](/img/structure/B234211.png)
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate, commonly known as MOPE, is a phospholipid that has been synthesized and studied for its potential applications in scientific research. MOPE is a zwitterionic surfactant that is soluble in both aqueous and organic solvents, making it a versatile compound for use in a variety of experimental settings.
Wirkmechanismus
The mechanism of action of MOPE is not fully understood, but it is believed to interact with other lipids and proteins in cell membranes and to affect membrane fluidity and stability. MOPE is also thought to form micelles and other aggregates in solution, which can affect the behavior of other molecules that interact with it.
Biochemical and Physiological Effects:
MOPE has been shown to have a variety of biochemical and physiological effects, including the ability to stabilize proteins, to enhance membrane fluidity, and to affect the activity of membrane-bound enzymes. MOPE has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOPE in lab experiments is its versatility and solubility in both aqueous and organic solvents. This makes it a useful compound for a variety of experimental settings. However, one limitation of using MOPE is that it can be difficult to work with due to its tendency to form aggregates and micelles in solution, which can affect the behavior of other molecules that interact with it.
Zukünftige Richtungen
There are many potential future directions for research on MOPE, including the development of new methods for synthesizing and purifying the compound, the study of its interactions with other lipids and proteins in cell membranes, and the development of new materials and nanoparticles based on MOPE. Additionally, the antimicrobial properties of MOPE make it a potential candidate for use in the development of new antibiotics and other antimicrobial agents.
Synthesemethoden
MOPE can be synthesized using a variety of methods, including the reaction of 2-(trimethylazaniumyl)ethanol with 2-methoxy-3-octadecoxypropyl phosphinic acid. This reaction results in the formation of MOPE as a white solid, which can be purified using column chromatography or other standard techniques.
Wissenschaftliche Forschungsanwendungen
MOPE has been studied for its potential applications in a variety of scientific research fields, including biochemistry, biophysics, and materials science. In biochemistry, MOPE has been used as a model membrane lipid to study the interactions between lipids and proteins. In biophysics, MOPE has been used as a surfactant to stabilize proteins and to study the structure and function of membranes. In materials science, MOPE has been used as a building block for the synthesis of functionalized nanoparticles and other materials.
Eigenschaften
CAS-Nummer |
144260-36-6 |
|---|---|
Produktname |
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
Molekularformel |
C27H58NO5P |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
(2-methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C27H58NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 |
InChI-Schlüssel |
HFCLNDBBRHCTQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
Andere CAS-Nummern |
144615-60-1 |
Synonyme |
(2-methoxy-3-octadecyloxy)propyl-1-phosphocholine (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine MeODPr-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)


![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)